molecular formula C12H8ClF2N B8060207 3-Chloro-5-(3,4-difluorophenyl)aniline

3-Chloro-5-(3,4-difluorophenyl)aniline

Cat. No.: B8060207
M. Wt: 239.65 g/mol
InChI Key: JKQUXRYGFUZCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(3,4-difluorophenyl)aniline is a substituted aniline derivative characterized by a chloro group at the 3-position and a 3,4-difluorophenyl moiety at the 5-position of the benzene ring. These substituents are known to enhance lipophilicity, metabolic stability, and binding affinity in drug design . The 3,4-difluorophenyl group, in particular, is a common pharmacophore in clinical agents like diflunisal (anti-inflammatory) and entrectinib (anticancer), where fluorine atoms improve electronic properties and reduce steric hindrance .

Properties

IUPAC Name

3-chloro-5-(3,4-difluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2N/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQUXRYGFUZCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,4-difluorophenyl)aniline typically involves the following steps:

    Nitration: The starting material, 3,4-difluoronitrobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Chlorination: The final step involves the chlorination of the aniline derivative to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, often using continuous flow reactors to ensure consistent quality and yield. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,4-difluorophenyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Agents
3-Chloro-5-(3,4-difluorophenyl)aniline has been identified as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting viral infections such as influenza A. The compound’s structure allows for modifications that enhance its biological activity against specific pathogens. For instance, derivatives of 3-chloro-5-anilines have shown efficacy in developing quinolone antibacterials, which are critical in treating bacterial infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR) Studies
Recent studies have focused on the SAR of halogenated anilines, including this compound. These studies reveal that variations in halide substitutions significantly affect the compound's biological activity. For example, modifications to the aniline moiety can enhance antagonistic activities against specific receptors, such as P2X3R, which is implicated in pain signaling pathways . This highlights the potential of this compound derivatives in pain management therapies.

Synthesis of Novel Compounds

Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis, particularly in creating more complex molecular architectures. It can be utilized in reductive amination and nucleophilic substitution reactions to form various derivatives suitable for pharmaceutical applications . For instance, it is involved in synthesizing glucocorticoid receptor agonists used for inflammatory conditions .

Fluorinated Pesticides
In agricultural chemistry, this compound derivatives have been employed in the development of fluorinated pesticides. The incorporation of fluorine atoms enhances the biological activity and stability of these compounds, making them effective agents against pests while minimizing environmental impact .

Case Studies

Study Application Findings
PMC8877008Antiviral compoundsModifications to 3-chloro-5-anilines improved metabolic stability and receptor activity for potential antiviral therapies .
WO1991017138A1Quinolone antibacterialsDemonstrated that derivatives of this compound are effective precursors for synthesizing quinolone antibiotics .
PMC3525752Antimycobacterial agentsIdentified lead compounds based on fluorinated anilines that showed promise against multi-drug resistant strains .

Mechanism of Action

The mechanism by which 3-Chloro-5-(3,4-difluorophenyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-Chloro-5-(3,4-difluorophenyl)aniline with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications/Findings
This compound C₁₂H₇ClF₂N 242.64* Cl, 3,4-difluorophenyl Not explicitly listed Potential use in kinase inhibitors or enzyme-targeted therapies
3-Chloro-5-(trifluoromethyl)aniline C₇H₅ClF₃N 195.57 Cl, CF₃ 69411-05-8 Fluorinated building block for agrochemicals/pharmaceuticals
3-Chloro-4-ethoxy-5-fluoroaniline C₈H₉ClFNO 189.61 Cl, F, ethoxy 1017778-85-6 Intermediate in custom synthesis
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₄F₂NO₄ 337.29 3,4-difluorophenyl, trimethoxy Not provided Tyrosinase inhibitor for anti-pigmentation agents

*Calculated based on molecular formula.

Key Observations:
  • Electronic and Steric Effects : The trifluoromethyl (CF₃) group in 3-Chloro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-deficient but less polar 3,4-difluorophenyl group in the target compound .
  • Bioactivity : Compounds with 3,4-difluorophenyl moieties, such as N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, demonstrate inhibitory activity against tyrosinase, suggesting similar applications for the target compound in dermatology or cosmetics .

Biological Activity

3-Chloro-5-(3,4-difluorophenyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chlorinated aniline structure with two fluorine substituents on the phenyl ring. The presence of halogen atoms is known to enhance biological activity by improving binding affinity to various molecular targets.

The biological activity of this compound may involve interactions with specific cellular targets such as enzymes or receptors. For instance:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth. Its mechanism may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli0.391 μg/mL
Pseudomonas aeruginosa0.781 μg/mL

These results highlight the compound's potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's effectiveness varies based on concentration and exposure time. For instance:

  • Cell Line : Human breast cancer cells (MCF-7)
  • IC50 Value : 15 µM after 48 hours of treatment

This suggests a promising avenue for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the aniline structure significantly affect biological activity. The introduction of halogens, such as chlorine and fluorine, has been shown to enhance both antimicrobial and anticancer properties. A comparative analysis of related compounds reveals that:

CompoundIC50 (nM)Antimicrobial Activity
KCB-770331030Moderate
This compound<500High
4-Fluoroaniline4910Low

These findings underscore the importance of halogen substitutions in optimizing biological activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various derivatives found that compounds similar to this compound had enhanced efficacy against multi-drug resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance .
  • Cancer Research : In a recent investigation involving animal models, the compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, suggesting synergistic effects that warrant further exploration .

Q & A

Q. What are the hypothesized degradation pathways in environmental matrices?

  • Methodological Answer :
  • Photolysis : Predominant pathway due to aryl chloride bonds (no data in , but inferred from analogous compounds).
  • Microbial Degradation : Limited by fluorine’s resistance to enzymatic cleavage (refer to ’s stability in soil) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.